molecular formula C12H20N2O2S B2535849 3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide CAS No. 848179-07-7

3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide

Cat. No.: B2535849
CAS No.: 848179-07-7
M. Wt: 256.36
InChI Key: RJHRVIOUKLTPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide typically involves the sulfonation of 4,5-dimethylbenzenesulfonamide followed by the introduction of the amino and diethyl groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide is utilized in several scientific research areas:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer agents, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N,N-diethylbenzenesulfonamide
  • 3-amino-N,N-dimethylbenzenesulfonamide
  • 3-amino-N,N-diethyl-4-methylbenzenesulfonamide

Uniqueness

3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide is unique due to the presence of both diethyl and dimethyl groups, which can influence its chemical reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

IUPAC Name

3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-5-14(6-2)17(15,16)11-7-9(3)10(4)12(13)8-11/h7-8H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHRVIOUKLTPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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